Eluxadoline Demonstrates Higher G-Protein Activation Potency than Loperamide at μ-Opioid Receptors
In a direct head-to-head molecular pharmacology study, eluxadoline exhibited significantly higher potency than loperamide in eliciting G-protein activity and β-arrestin recruitment in cells expressing μ-opioid receptor (μOR) homomers [1]. However, in cells expressing μOR-δOR heteromers, eluxadoline maintained higher potency but produced a lower maximal effect (Emax) compared to loperamide, indicating differential signaling modulation at the heteromer level [1]. In a castor oil-induced diarrhea mouse model, eluxadoline demonstrated superior efficacy compared to loperamide in wild-type animals, and δOR knockout altered this response, confirming the functional relevance of eluxadoline's δOR antagonism [1]. Additionally, eluxadoline's effects on GI transit occur over a wider dosage range than loperamide [1].
| Evidence Dimension | Potency in eliciting G-protein activity and β-arrestin recruitment |
|---|---|
| Target Compound Data | Eluxadoline: Higher potency (exact EC50 values not specified in abstract; described as 'more potent than loperamide') |
| Comparator Or Baseline | Loperamide: Lower potency |
| Quantified Difference | Qualitative: Eluxadoline 'more potent' than loperamide at μOR homomers; at μOR-δOR heteromers, eluxadoline has higher potency but lower Emax than loperamide |
| Conditions | Heterologous cells expressing μOR homomers or μOR-δOR heteromers; castor oil-induced diarrhea in wild-type and δOR-knockout mice |
Why This Matters
Higher potency at μOR homomers and superior in vivo anti-diarrheal efficacy relative to loperamide provide a mechanistic basis for eluxadoline's clinical differentiation in IBS-D, where loperamide lacks demonstrated composite efficacy for both pain and diarrhea.
- [1] Fujita W, Gomes I, Dove LS, Prohaska D, McIntyre G, Devi LA. Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers. Biochem Pharmacol. 2014;92(3):448-456. doi:10.1016/j.bcp.2014.09.015. View Source
